molecular formula C21H20O9 B1673276 Puerarin CAS No. 3681-99-0

Puerarin

Cat. No. B1673276
CAS RN: 3681-99-0
M. Wt: 416.4 g/mol
InChI Key: HKEAFJYKMMKDOR-DTYSYODJSA-N
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Description

Puerarin is an isoflavonoid derived from Radix puerariae . It has antipyretic, sedative, and coronary blood-flow-increasing properties .


Synthesis Analysis

This compound biosynthesis has been studied extensively. It’s found that this compound and daidzin, the main downstream metabolites in the this compound biosynthesis pathway, accumulate mainly during the vigorous growth stage . Four candidate 8-C-GT genes potentially contribute to the conversion of daidzein into this compound . Enzymatic synthesis of this compound has also been reported .


Molecular Structure Analysis

This compound is a class of isoflavonoid compounds concentrated in the roots of Puerarias . It’s still controversial at the last step of the 8-C-glycosylation reaction .


Chemical Reactions Analysis

This compound has been found to play a therapeutic role in ophthalmopathy via regulating nuclear factor kappa-B (NF-ĸB), mitogen-activated protein kinases (MAPKs), PI3K/AKT, JAK/STAT, protein kinase C (PKC) and other related pathways .


Physical And Chemical Properties Analysis

This compound is well metabolized with daidzein being the main hydrolyzed product .

Scientific Research Applications

Cardiovascular and Cerebrovascular Diseases

Puerarin has been extensively studied for its effects on cardiovascular health. Research demonstrates its efficacy in treating cardiovascular and cerebrovascular diseases through mechanisms such as vasodilation, cardioprotection, and neuroprotection. These benefits are attributed to its wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which contribute to its therapeutic potential in diseases like hypertension, myocardial infarction, and stroke (Zhou, Zhang, & Peng, 2014).

Diabetes and Diabetic Complications

This compound shows promising results in the management of diabetes and its complications. It is found to exert protective effects against diabetic nephropathy, one of the major diabetic complications, by promoting autophagy in podocytes, which are critical cells in the kidney's filtering units. This suggests a novel mechanism by which this compound may exert renal protective effects in diabetic nephropathy, highlighting its potential as a therapeutic agent for this condition (Li et al., 2020).

Neurodegenerative Diseases

The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Studies suggest that this compound could improve brain delivery and anti-Parkinsonian efficacy, potentially offering a new therapeutic option for the treatment of Parkinson's disease by enhancing its bioavailability and facilitating its delivery to the brain (Xiong et al., 2019).

Liver Diseases

This compound exhibits hepatoprotective effects in chronic alcohol-induced liver injury. It improves metabolic function, leading to protective effects against liver injury, by elevating the serum levels of alcohol dehydrogenase and aldehyde dehydrogenase, and reducing the levels of endogenous proteins involved in alcohol metabolism in liver tissue. This indicates its potential for treating alcohol-related liver diseases (Chen et al., 2013).

Inflammatory and Immune-related Diseases

This compound has been found to attenuate airway inflammation in asthma models. It inhibits eosinophil count and interleukin production in bronchoalveolar lavage fluid, demonstrating its potential as a treatment for allergic asthma. This effect is partly due to the regulation of eotaxin-3, suggesting a mechanism through which this compound can prevent some signs of allergic asthma (Wang et al., 2015).

Mechanism of Action

Target of Action

Puerarin, an isoflavone glycoside derived from Pueraria lobata (Willd.) Ohwi, also known as kudzu , has been identified to interact with various targets. These include the epidermal growth factor receptor (EGFR), tumor necrosis factor (TNF), tumor protein p53 (TP53), caspase 3 (CASP3), RELA proto-oncogene (RELA), Fos proto-oncogene (FOS), caspase 8 (CASP8), prostaglandin-endoperoxide synthase 2 (PTGS2), interleukin 2 (IL2), protein kinase CB (PRKCB), B cell lymphoma/leukaemia gene-2 (BCL2), protein kinase CA (PRKCA), nitric oxide synthase 3 (NOS3), and peroxisome proliferator–activated receptor gamma (PPARG) .

Mode of Action

This compound interacts with its targets to exert a wide range of pharmacological effects. For instance, it inhibits NF-κB signaling by activating the Nrf2/HO-1 axis, thereby inhibiting IL-1β-induced inflammation and ECM degradation . It also improves insulin signaling, namely, IRS-1, through activating the μ-opioid receptor, subsequently activating Akt, and phosphorylating its substrate AS160, promoting GLUT4 translocation and glucose uptake .

Biochemical Pathways

This compound affects various biochemical pathways. It interacts with cellular and molecular pathways such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt . By increasing the expression of SIRT-1, it reduces autophagy and mitochondrial antioxidant potential as well as the overproduction of ROS, inhibiting oxidative stress injury .

Pharmacokinetics

This compound exhibits certain ADME properties that impact its bioavailability. The absolute oral bioavailability of this compound is approximately 7% at doses of 5 and 10 mg/kg . It is widely distributed to several organs related to the diseases of aging, including the hippocampus, femur, tibia, and mammary gland . Glucuronides are the major metabolites of this compound and are mainly excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are broad and beneficial. It exhibits a wide range of pharmacological effects, including neuroprotection, hepatoprotection, cardioprotection, immunomodulation, anticancer properties, anti-diabetic properties, anti-osteoporosis properties, and more . It also exerts vasodilatory, antioxidant, hypertensive, and stabilizing vascular endothelial cell effects in animal models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic and environmental factors may influence its content in kudzu . Moreover, the extraction rate of flavonoids from kudzu, including this compound, can be influenced by factors such as microwave power and ultrasonic time .

Safety and Hazards

Puerarin may cause respiratory irritation, serious eye irritation, and skin irritation . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Puerarin has been used for treating diabetic retinopathy, retinal vascular occlusion, glaucoma and other ocular diseases in the clinic . Some ocular diseases are the result of the combined action of multiple factors, and the effect of this compound on different factors needs to be further studied to improve a more complete mechanism of action of this compound .

Biochemical Analysis

Biochemical Properties

Puerarin interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit broad biological effects which may contribute to its usage in prevention and/or treatment of neurodegenerative diseases, cardiovascular and cerebrovascular diseases, osteoporosis, diabetes and its complications . This compound achieves these effects by interacting with various cellular and molecular pathways, such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors .

Cellular Effects

This compound has been shown to have a wide range of effects on various types of cells and cellular processes. It has been reported to possess antioxidant, anti-inflammatory, and anti-bacterial properties . It has also been shown to enhance glucose uptake into insulin cells to downregulate blood glucose levels in the treatment of type II diabetes . Moreover, this compound was proven to exhibit broad biological effects which may contribute to its usage in prevention and/or treatment of neurodegenerative diseases, cardiovascular and cerebrovascular diseases, osteoporosis, diabetes and its complications .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It interacts with various cellular and molecular pathways, such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors . It suppresses the release of glucose and FFA, regulates the transport of glucose and fatty acids, acts on the PI3K–Akt and AMPK signaling pathways to decrease the synthesis of glucose and fatty acids, acts on the PPAR signaling pathway to promote β-oxidation, and improves insulin secretion and sensitivity .

Temporal Effects in Laboratory Settings

This compound has been shown to have significant effects over time in laboratory settings. For instance, this compound administration enhanced glucose tolerance and insulin sensitivity, while also mitigating liver dysfunction and hyperlipidemia in MAFLD mice . Moreover, this compound attenuated oxidative stress levels and inflammation in the liver .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the neuroprotective effects of this compound were reported in Parkinson’s animal model when administered orally (10–40 mg/kg/daily for 30 days) to 6-hydroxydopamine (6-OHDA)-lesioned rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It suppresses the release of glucose and FFA, regulates the transport of glucose and fatty acids, acts on the PI3K–Akt and AMPK signaling pathways to decrease the synthesis of glucose and fatty acids, acts on the PPAR signaling pathway to promote β-oxidation, and improves insulin secretion and sensitivity .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Following intravenous administration, this compound was widely distributed in several tissues, including the hippocampus, heart, lung, stomach, liver, mammary gland, kidney, spleen, femur, and tibia .

Subcellular Localization

It is known that this compound is widely distributed in several organs related to the diseases of aging, including the hippocampus, femur, tibia, and mammary gland .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Puerarin involves the conversion of a chalcone derivative to the desired compound through a series of reactions. The key steps include reduction, cyclization, and glycosylation.", "Starting Materials": ["4-hydroxybenzaldehyde", "4-hydroxyacetophenone", "ethyl acetoacetate", "benzaldehyde", "phenylacetaldehyde", "benzyl alcohol", "sodium borohydride", "sodium hydroxide", "acetic anhydride", "pyridine", "tetrahydrofuran", "trimethylsilyl trifluoromethanesulfonate", "triethylamine", "methyl iodide", "p-toluenesulfonic acid", "glucose"], "Reaction": ["1. Condensation of 4-hydroxybenzaldehyde and 4-hydroxyacetophenone to form a chalcone derivative using sodium hydroxide as a catalyst.", "2. Reduction of the chalcone derivative using sodium borohydride to form a diol intermediate.", "3. Cyclization of the diol intermediate using p-toluenesulfonic acid as a catalyst to form a chroman ring.", "4. Glycosylation of the chroman ring using glucose and trimethylsilyl trifluoromethanesulfonate as a catalyst to form Puerarin.", "5. Protection of the hydroxyl group of Puerarin using acetic anhydride and pyridine.", "6. Methylation of the protected hydroxyl group using methyl iodide and triethylamine.", "7. Deprotection of the methylated Puerarin using sodium hydroxide and tetrahydrofuran."]} }

CAS RN

3681-99-0

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2/t14?,17-,18?,19+,21+/m1/s1

InChI Key

HKEAFJYKMMKDOR-DTYSYODJSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@H](C([C@@H](C(O4)CO)O)O)O)O)O

SMILES

O=C1C(C2=CC=C(O)C=C2)=COC3=C([C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)C(O)=CC=C13

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O

Appearance

Solid powder

Other CAS RN

3681-99-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NPI-031G;  NPI031G;  NPI 031G;  Puerarin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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